molecular formula C22H26N2O4S2 B11250819 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B11250819
M. Wt: 446.6 g/mol
InChI Key: KMFOWIGYAIBRAO-UHFFFAOYSA-N
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Description

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE is a complex organic compound featuring a combination of benzenesulfonyl, thiophene, and cyclohexene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction, where benzenesulfonyl chloride reacts with thiophene-2-yl-ethylamine under basic conditions to form the intermediate product. This intermediate is then reacted with cyclohex-1-en-1-yl-ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzene derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl and thiophene moieties can bind to active sites of enzymes or receptors, modulating their activity. The compound may also interfere with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE: Similar structure but with a furan ring instead of thiophene.

    N-[2-(BENZENESULFONYL)-2-(PYRIDIN-2-YL)ETHYL]-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE: Contains a pyridine ring instead of thiophene.

Uniqueness

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H26N2O4S2

Molecular Weight

446.6 g/mol

IUPAC Name

N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide

InChI

InChI=1S/C22H26N2O4S2/c25-21(23-14-13-17-8-3-1-4-9-17)22(26)24-16-20(19-12-7-15-29-19)30(27,28)18-10-5-2-6-11-18/h2,5-8,10-12,15,20H,1,3-4,9,13-14,16H2,(H,23,25)(H,24,26)

InChI Key

KMFOWIGYAIBRAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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